molecular formula C15H10Cl2F3NO2S B2406546 N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide CAS No. 339108-02-0

N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide

Cat. No.: B2406546
CAS No.: 339108-02-0
M. Wt: 396.21
InChI Key: AUBZSYNZVZOFKA-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide is a synthetic organic compound that belongs to the class of sulfinylacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloroaniline and 3-(trifluoromethyl)benzene.

    Formation of Sulfinyl Intermediate: The 3-(trifluoromethyl)benzene is first converted into a sulfinyl chloride intermediate using reagents such as thionyl chloride (SOCl2).

    Coupling Reaction: The sulfinyl chloride intermediate is then reacted with 2,4-dichloroaniline in the presence of a base such as triethylamine (Et3N) to form the desired sulfinylacetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized for yield and purity, and may include:

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates.

    Catalysts: Using catalysts to enhance reaction efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), acetic acid (CH3COOH).

    Reduction: Lithium aluminum hydride (LiAlH4), ethanol (EtOH).

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.

    Chemical Reactions: The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]thio}acetamide: Similar structure but with a thio group instead of a sulfinyl group.

    N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

Uniqueness

N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide is unique due to the presence of both dichlorophenyl and trifluoromethylphenyl groups, which can impart specific chemical and biological properties

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfinylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO2S/c16-10-4-5-13(12(17)7-10)21-14(22)8-24(23)11-3-1-2-9(6-11)15(18,19)20/h1-7H,8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBZSYNZVZOFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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